

# Dechlorane 603 physicochemical properties and log K<sub>ow</sub> values

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## Compound of Interest

Compound Name: Dechlorane 603

CAS No.: 13560-92-4

Cat. No.: B1670129

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An In-Depth Technical Guide to the Physicochemical Properties and Lipophilicity of **Dechlorane 603**

## Abstract

**Dechlorane 603** is a highly chlorinated, polycyclic compound belonging to the family of Dechlorane-Related Compounds (DRCs), which were developed as flame retardants, often as replacements for the persistent organic pollutant (POP) Mirex.<sup>[1][2]</sup> Due to its structural similarities to other environmentally persistent and bioaccumulative substances, understanding the physicochemical properties of **Dechlorane 603** is critical for assessing its environmental fate, transport, and toxicological risk. This technical guide provides a comprehensive overview of the known properties of **Dechlorane 603**, with a particular focus on its octanol-water partition coefficient (log K<sub>ow</sub>), a key determinant of lipophilicity and bioaccumulation potential. Given the scarcity of experimental data for **Dechlorane 603**, this guide synthesizes available information, leverages data from the closely related analogue Dechlorane Plus (DP) for context, and presents a detailed experimental protocol for the robust determination of its log K<sub>ow</sub> value using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

# Introduction to Dechlorane 603

## Chemical Identity and Structure

**Dechlorane 603** is a complex, caged-ring chlorinated hydrocarbon. Its fundamental identifiers are crucial for unambiguous scientific communication and regulatory tracking.

- Chemical Name: 1,2,3,4,5,6,7,8,12,12,13,13-Dodecachloro-1,4,4a,5,8,8a,9,9a,10,10a-decahydro-1,4:5,8:9,10-trimethanoanthracene[3]
- Common Synonym: DDC-Ant[1][4]
- CAS Number: 13560-92-4[3][5][6][7]
- Molecular Formula: C<sub>17</sub>H<sub>8</sub>Cl<sub>12</sub>[3][5]
- Molecular Weight: 637.69 g/mol [3]

The molecule's structure is characterized by a rigid, three-dimensional polycyclic framework with extensive chlorination, which imparts significant chemical and thermal stability.[3][6]

## Context as a Dechlorane-Related Compound (DRC)

**Dechlorane 603** is part of a larger group of chemicals known as DRCs, which were introduced commercially by the Hooker Chemicals and Plastics Corp. (now OxyChem) starting in the 1960s.[1] These compounds, including the more extensively studied Dechlorane Plus (DP), were marketed as replacements for Mirex (also known as Dechlorane), a flame retardant and pesticide that was banned due to its severe environmental persistence and bioaccumulation potential.[1][2] Like their predecessor, DRCs are valued for their efficacy as flame retardants in various industrial polymers, such as those used in electrical wire coatings and building materials.[4][8]

## Environmental Significance and Regulatory Interest

The high degree of chlorination and structural similarity to known POPs suggest that **Dechlorane 603** possesses properties of environmental concern, namely persistence, bioaccumulation, and potential for long-range transport.[2][8] Indeed, studies have detected **Dechlorane 603** in various environmental compartments, including the atmosphere in remote

regions, indicating its mobility.[4][8] This environmental presence has placed DRCs, including **Dechlorane 603**, under scrutiny by regulatory bodies assessing their potential risks. A thorough understanding of their physicochemical properties is the foundational step in this evaluation.

## Physicochemical Properties

### Data Scarcity and the Use of Analogues

A significant challenge in assessing **Dechlorane 603** is the limited availability of experimentally determined physicochemical data in peer-reviewed literature. Much of the existing knowledge is derived from studies focused on the broader class of DRCs or, more specifically, on Dechlorane Plus (DP), which is often used as a technical mixture of its syn and anti isomers.[9] While DP ( $C_{18}H_{12}Cl_{12}$ ) is not identical to **Dechlorane 603** ( $C_{17}H_8Cl_{12}$ ), its properties provide the best available analogue for estimating the behavior of **Dechlorane 603**. Both are highly chlorinated, polycyclic compounds with expected poor water solubility and high lipophilicity.[1][9]

### Data Summary Table

The following table summarizes the key physicochemical properties for **Dechlorane 603** where available, with data for Dechlorane Plus provided for context and comparison. It is imperative that the values for DP are treated as estimates for **Dechlorane 603** pending experimental verification.

Property	Dechlorane 603	Dechlorane Plus (Analogue for Context)	Reference(s)
CAS Number	13560-92-4	13560-89-9	[5][10]
Molecular Formula	C <sub>17</sub> H <sub>8</sub> Cl <sub>12</sub>	C <sub>18</sub> H <sub>12</sub> Cl <sub>12</sub>	[5][10]
Molecular Weight	637.69 g/mol	653.72 g/mol	[3][10]
Physical State	Solid (presumed)	White, crystalline solid	[9][11]
Water Solubility	Data not available	Extremely low (< 44 ng/L to 2.85 x 10 <sup>-7</sup> mg/L)	[9][12]
Vapor Pressure	Data not available	Very low (6 x 10 <sup>-3</sup> mm Hg at 200 °C)	[11]
Melting Point	Data not available	~350 °C (decomposes)	[10]
Log K <sub>ow</sub>	Data not available	8.78 - 11.6 (High variability)	[1][11][12]

## Lipophilicity and the Octanol-Water Partition Coefficient (log K<sub>ow</sub>)

### The Critical Role of log K<sub>ow</sub> in Environmental Fate

The n-octanol-water partition coefficient (K<sub>ow</sub>) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty, non-polar environments (like organismal tissues) rather than water. Expressed in its logarithmic form (log K<sub>ow</sub>), it is one of the most important parameters used to predict the environmental distribution and bioaccumulation potential of a substance. A high log K<sub>ow</sub> value generally correlates with:

- Strong adsorption to soil organic matter and sediments.[9]
- Low water solubility.[9]

- High potential for bioconcentration and biomagnification in food webs.[1]

## Review of log K<sub>ow</sub> Values for Dechlorane Analogs

For Dechlorane Plus, a range of log K<sub>ow</sub> values have been reported, highlighting the challenges in characterizing highly hydrophobic compounds:

- 9.3: An experimentally referenced value.[1]
- 8.78: A value derived from the LSA (liquid chromatography-based structure-activity) method, selected for a screening assessment.[12]
- 11.6: A value estimated using the EPA's EPI Suite™ software.[11]

This variability underscores a critical point: for compounds with extremely high lipophilicity, different determination methods (experimental vs. computational) can yield significantly different results. Computational models may struggle with the structural complexity of polycyclic molecules, while experimental methods face challenges with exceedingly low aqueous concentrations.

## Predicted vs. Experimental Values: Challenges for Highly Hydrophobic Compounds

Direct experimental measurement of log K<sub>ow</sub> for substances like **Dechlorane 603** is non-trivial. The traditional shake-flask method, which involves directly measuring the concentration of a substance in equilibrated octanol and water phases, becomes impractical when the aqueous solubility is near or below analytical detection limits.[13][14] This can lead to large errors and poor reproducibility. Consequently, indirect methods, such as RP-HPLC, are often more reliable for determining log K<sub>ow</sub> in the upper ranges (> 6).[14]

## Experimental Determination of log K<sub>ow</sub> for Dechlorane 603

### Rationale for Method Selection: Why RP-HPLC is Preferred

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach for determining the log  $K_{ow}$  of **Dechlorane 603**. The rationale is grounded in its suitability for highly hydrophobic compounds:

- **Expertise & Experience:** The principle of RP-HPLC relies on the partitioning of an analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A highly lipophilic compound like **Dechlorane 603** will have a strong affinity for the stationary phase, resulting in a long retention time. This retention behavior can be precisely correlated with lipophilicity.[15]
- **Trustworthiness:** Unlike the shake-flask method, the HPLC approach is less susceptible to errors caused by low water solubility, micro-emulsions, or impurities, as these are typically separated chromatographically.[14] The method's validity is ensured through a robust calibration with certified reference compounds.[15]

## Principle of the RP-HPLC Method

The method establishes a linear relationship between the logarithm of the retention factor (log  $k$ ) of a series of reference compounds and their known log  $K_{ow}$  values.[15][16] The retention factor ( $k$ ) is a measure of how much longer a compound is retained on the column compared to an unretained compound. By determining the retention factor for the test substance (**Dechlorane 603**), its log  $K_{ow}$  can be interpolated from the calibration curve.

## Detailed Step-by-Step Protocol

This protocol provides a self-validating system for the determination of the log  $K_{ow}$  of **Dechlorane 603**.

### 1. Selection of Reference Compounds:

- Choose 5-10 reference compounds with reliable, experimentally determined log  $K_{ow}$  values that bracket the expected log  $K_{ow}$  of **Dechlorane 603** (e.g., in the range of 7-12). Examples could include high molecular weight PAHs or other highly chlorinated compounds.
- **Causality:** The reference standards must be structurally similar and span the expected range to ensure the interpolation for the test compound is valid and accurate.

## 2. HPLC System and Conditions:

- System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
- Mobile Phase: An isocratic mixture of methanol and water (e.g., 90:10 v/v). The high organic content is necessary to elute highly hydrophobic compounds in a reasonable time.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
- Injection Volume: Consistent volume (e.g., 10 µL) for all samples.

## 3. Preparation of Solutions:

- Prepare individual stock solutions of **Dechlorane 603** and each reference compound in a suitable solvent (e.g., methanol or toluene).
- Prepare a mixed working solution of the reference compounds and a separate working solution for **Dechlorane 603** by diluting the stocks in the mobile phase.

## 4. Determination of Dead Time ( $t_0$ ):

- Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time or "dead time." This is the time it takes for the mobile phase to pass through the column.

## 5. Calibration:

- Inject the mixed solution of reference compounds into the HPLC system.
- Record the retention time ( $t_r$ ) for each reference compound.
- Calculate the retention factor ( $k$ ) for each standard using the formula:  $k = (t_r - t_0) / t_0$ .<sup>[16]</sup>
- Calculate the logarithm of the retention factor ( $\log k$ ).
- Construct a calibration curve by plotting  $\log k$  (y-axis) versus the known  $\log K_{ow}$  (x-axis).

- Perform a linear regression on the data to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). An  $R^2$  value  $> 0.98$  is desirable for a strong correlation.[15]

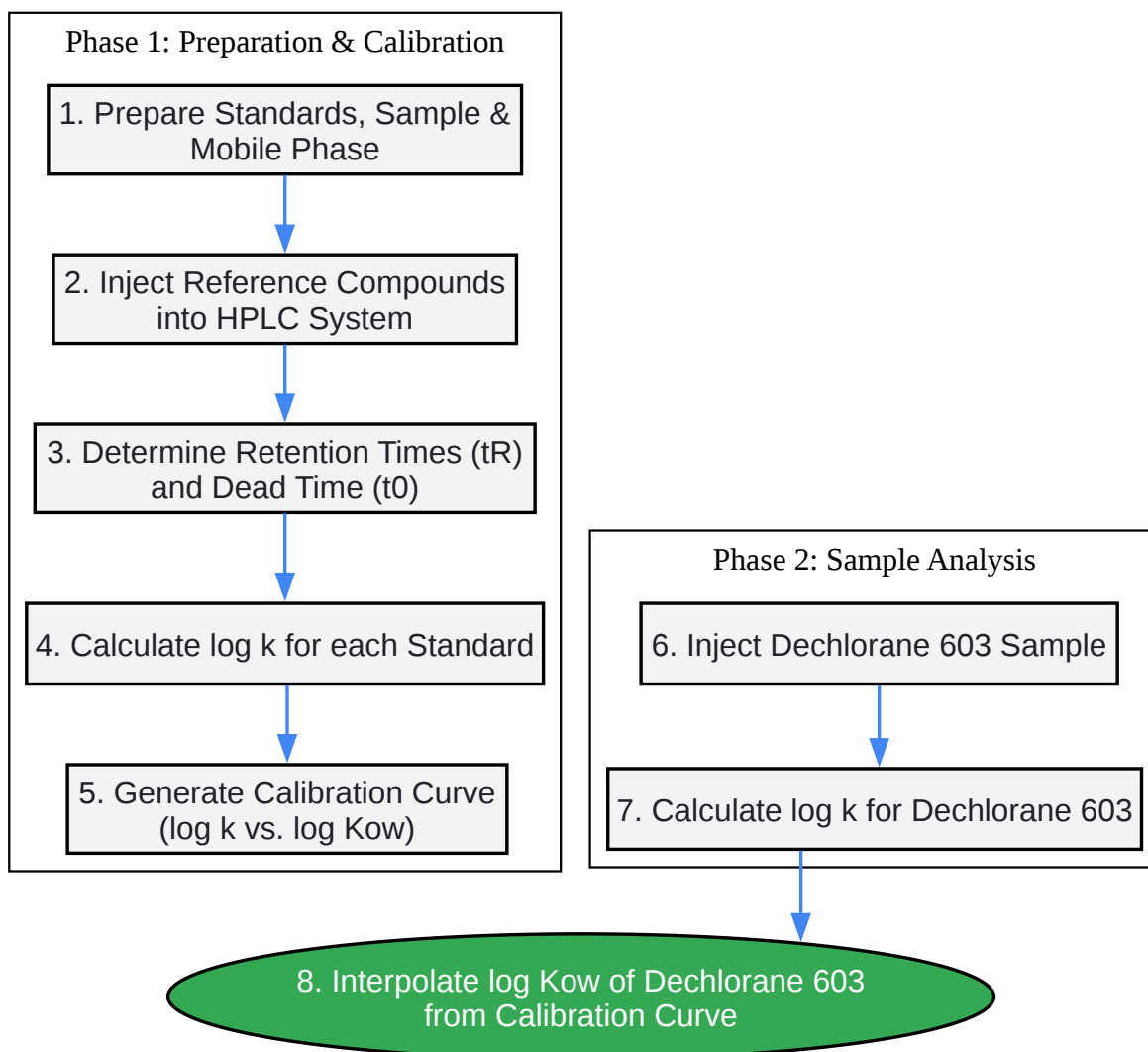
#### 6. Analysis of **Dechlorane 603**:

- Inject the **Dechlorane 603** working solution.
- Record its retention time ( $t_r$ ).
- Calculate its retention factor ( $k$ ) and then  $\log k$  using the same formulas as for the standards.

#### 7. Determination of $\log K_{ow}$ :

- Using the linear regression equation from the calibration curve, interpolate the  $\log K_{ow}$  value for **Dechlorane 603** from its measured  $\log k$  value.
- Perform the determination in triplicate to ensure reproducibility, with resulting values expected to be within  $\pm 0.1$  log units.[14]

## Diagram of the Experimental Workflow



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